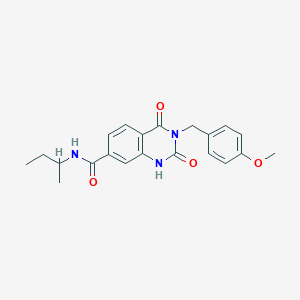

N-(sec-butyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

There is a reference to a paper titled “Catalytic Properties of Hierarchical Zeolites ZrAl-BEA” by Kurmach, M. M., Popovych, N. O., Kyriienko, P. I., Yaremov, P. S., Baranchikov, A. E., & Shvets, O. V. (2017)1. However, it’s unclear if this paper discusses the synthesis of the compound without access to the full text.科学的研究の応用

Synthesis and Binding Studies

One study involved the synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands for the apamin-sensitive Ca2+-activated K+ channels. This research indicates the potential application of these compounds in studying calcium channels, which are critical for various physiological processes (Graulich et al., 2006).

Conversion of Carboxylic Acids to Carboxamides

Another research explored the niobium pentachloride-promoted conversion of carboxylic acids to the corresponding carboxamides, demonstrating a practical method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This method could be useful in the synthesis of complex organic molecules, including pharmacologically active compounds (Nery et al., 2003).

Development of Novel Compounds with Potential Biological Activities

A study on the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the versatility of tetrahydroquinazoline derivatives in creating compounds with significant pharmacological activities. This research could pave the way for new therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis of Amino- and Sulfanyl-Derivatives

Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones highlights the chemical diversity achievable with the tetrahydroquinazoline scaffold. Such derivatives could have applications in the development of new materials or as intermediates in the synthesis of biologically active molecules (Nowak et al., 2015).

Anticancer Activity

A study focused on the synthesis and anticancer activity of N-substituted 2-arylquinazolinones bearing trans-stilbene scaffold, with the sec-butyl derivative showing significant activity against human breast cancer cell lines. This suggests the potential use of similar compounds in cancer therapy (Mahdavi et al., 2015).

特性

IUPAC Name |

N-butan-2-yl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-13(2)22-19(25)15-7-10-17-18(11-15)23-21(27)24(20(17)26)12-14-5-8-16(28-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDMWDQZGVFLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butan-2-yl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2664938.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)

![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)